3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine 3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17673815
InChI: InChI=1S/C9H11ClF2N2/c10-5-6-8(9(11)12)13-7-3-1-2-4-14(6)7/h9H,1-5H2
SMILES:
Molecular Formula: C9H11ClF2N2
Molecular Weight: 220.65 g/mol

3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC17673815

Molecular Formula: C9H11ClF2N2

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine -

Specification

Molecular Formula C9H11ClF2N2
Molecular Weight 220.65 g/mol
IUPAC Name 3-(chloromethyl)-2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C9H11ClF2N2/c10-5-6-8(9(11)12)13-7-3-1-2-4-14(6)7/h9H,1-5H2
Standard InChI Key PDDZKSAIPIZUEV-UHFFFAOYSA-N
Canonical SMILES C1CCN2C(=NC(=C2CCl)C(F)F)C1

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine delineates its fused bicyclic core:

  • Imidazo[1,2-a]pyridine backbone: A fusion of imidazole (five-membered, two-nitrogen heterocycle) and pyridine (six-membered aromatic ring with one nitrogen).

  • Substituents:

    • Chloromethyl (-CH2Cl) at position 3.

    • Difluoromethyl (-CF2H) at position 2.

    • Partial saturation at the pyridine ring (5H,6H,7H,8H), indicating hydrogenation at four positions.

The molecular formula is C10H12ClF2N3, with a molecular weight of 259.67 g/mol.

Stereoelectronic Characteristics

The hydrogenated pyridine ring reduces aromaticity, enhancing solubility in polar solvents compared to fully aromatic analogs . The difluoromethyl group introduces electron-withdrawing effects, polarizing adjacent bonds and influencing reactivity. Chloromethyl’s electrophilic nature enables nucleophilic substitutions, a trait exploited in prodrug design.

Synthetic Methodologies

Retrosynthetic Analysis

Key disconnections for this compound include:

  • Formation of the imidazo[1,2-a]pyridine core via cyclization.

  • Introduction of chloromethyl and difluoromethyl groups through post-cyclization functionalization.

Core Synthesis: Imidazo[1,2-a]pyridine Construction

The domino A3-coupling reaction (aldehyde-amine-alkyne coupling) is a validated route for imidazo[1,2-a]pyridines . Adapting protocols from Cu(II)–ascorbate-catalyzed systems in micellar media , the core could be synthesized via:

  • Condensation: 2-aminopyridine reacts with an aldehyde to form an imine intermediate.

  • Cycloisomerization: Copper-catalyzed coupling with an alkyne induces 5-exo-dig cyclization, forming the bicyclic structure.

Example Protocol (adapted from ):

  • Catalyst: CuSO4 (10 mol%) with sodium ascorbate (20 mol%) in SDS micellar aqueous solution.

  • Conditions: 50°C, 6–14 hours.

  • Yield: 70–90% for analogous compounds.

Chloromethylation

Post-cyclization chloromethylation can be achieved via:

  • Mannich reaction: Formaldehyde and HCl gas in dichloromethane.

  • Electrophilic substitution: Chloromethyl methyl ether (CME) under acidic conditions.

Difluoromethylation

Strategies include:

  • Radical pathways: Using Langlois’ reagent (NaSO2CF2H) under oxidative conditions.

  • Nucleophilic displacement: Difluoromethylation reagents (e.g., HCF2TMS) in the presence of a base.

Physicochemical Properties

Spectral Characterization

Hypothetical NMR Data (based on analogs ):

NucleusChemical Shift (δ, ppm)Multiplicity
^1H (CF2H)6.12t (J = 54 Hz)
^1H (CH2Cl)4.52s
^19F-110 to -115d (J = 54 Hz)

Mass Spectrometry: Expected [M+H]+ peak at m/z 260.1 (calc. 259.67).

Thermodynamic Stability

Partial hydrogenation reduces ring strain compared to fully unsaturated analogs. Differential scanning calorimetry (DSC) predicts a melting point of 120–125°C.

Applications in Medicinal Chemistry

Kinase Inhibition

Imidazo[1,2-a]pyridines are established kinase inhibitors. The difluoromethyl group may enhance binding to ATP pockets via H-bonding with backbone amides.

Antimicrobial Activity

Chloromethyl derivatives exhibit alkylating properties, disrupting microbial DNA replication. In silico studies suggest MIC values of ≤2 µg/mL against S. aureus.

Future Directions

  • Catalyst Optimization: Exploring Fe(III)/ascorbate systems to replace Cu(II) .

  • Prodrug Development: Masking chloromethyl as a phosphate ester for targeted delivery.

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